

Spectroscopic Profile of Jasmolactone: A Technical Guide

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Compound of Interest

Compound Name: Jasmolactone

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This guide provides a comprehensive overview of the spectroscopic data for **Jasmolactone**, a significant volatile compound found in jasmine and other essential oils. The information presented is intended for researchers, scientists, and professionals in the fields of natural products chemistry, analytical chemistry, and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details relevant experimental protocols, and visualizes associated biochemical pathways.

Molecular Structure

Jasmolactone, systematically known as (Z)-7-decen-5-olide, is a lactone with the chemical formula $C_{10}H_{16}O_2$. Its structure features a six-membered lactone ring with a pentenyl side chain.

Molecular Formula: $C_{10}H_{16}O_2$ Molecular Weight: 168.23 g/mol CAS Number: 25524-95-2[1]

Spectroscopic Data

The following sections present the available NMR and MS data for **Jasmolactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified 1H and ^{13}C NMR data for **Jasmolactone** is not readily available in a complete, consolidated source. The following tables are compiled from various sources, including patent literature and spectral databases, and may include predicted values where

experimental data is unavailable. Researchers should verify this data with their own experimental results.

Table 1: ^1H NMR Spectroscopic Data for **Jasmolactone**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	2.40 - 2.60	m	8
H-3	1.60 - 2.40	m	
H-4	1.60 - 2.40	m	
H-5	4.45 - 4.55	m	
H-6	1.60 - 2.40	m	
H-7	5.20 - 5.50	m	
H-8	5.20 - 5.50	m	
H-9	1.60 - 2.40	m	
H-10	0.95	t	

Note: Data is based on information from patent literature and may not represent a complete and unambiguous assignment. Multiplicity and coupling constants for all protons are not fully detailed in the available sources.[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **Jasmolactone**

A complete, experimentally verified ^{13}C NMR dataset for **Jasmolactone** is not readily available in the public domain. The data for a derivative, **Jasmolactone**-D-pentaacetate, is available and provides some insight into the expected chemical shifts.[\[3\]](#) For unambiguous identification, it is recommended to acquire experimental ^{13}C NMR data.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of **Jasmolactone**. Both Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-

MS) data are available.

Table 3: GC-MS Data for **Jasmolactone**

Retention Index (RI)	Column Type	Major Fragments (m/z)
2181	DB-Wax	168 (M+), 112, 97, 81, 67, 55, 41
2197	BP-20	168 (M+), 112, 97, 81, 67, 55, 41
2176	FFAP	168 (M+), 112, 97, 81, 67, 55, 41

Data sourced from the NIST WebBook.[\[4\]](#)

Table 4: MS-MS Fragmentation Data for **Jasmolactone**

Precursor Ion (m/z)	Collision Energy	Fragment Ions (m/z)
169.1223 [M+H] ⁺	Not specified	151, 133, 112.9

Data sourced from PubChem.[\[1\]](#)

Experimental Protocols

The following are generalized protocols for obtaining NMR and MS data for lactones like **Jasmolactone**. These should be adapted and optimized for specific instrumentation and experimental goals.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve a few milligrams of purified **Jasmolactone** in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The concentration should be optimized for the specific instrument's sensitivity.
- **Instrument Setup:**

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
- Tune and match the probe for the ^1H and ^{13}C frequencies.
- Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- 2D NMR Experiments: To aid in structure elucidation and complete assignment of signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

GC-MS Protocol

- Sample Preparation: Prepare a dilute solution of **Jasmolactone** in a volatile organic solvent (e.g., hexane, dichloromethane). The concentration should be in the range of $\mu\text{g/mL}$ to ng/mL depending on the instrument's sensitivity.
- GC-MS System:
 - Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

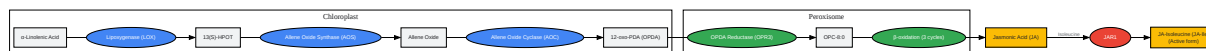
- Use a suitable capillary column, typically with a polar stationary phase (e.g., WAX, FFAP) for good separation of flavor and fragrance compounds.[4]
- GC Conditions:
 - Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. Set the injector temperature to around 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a low temperature (e.g., 50-60 °C) and ramp up to a final temperature of around 230-250 °C at a rate of 5-10 °C/min. Hold at the final temperature for a few minutes to ensure elution of all components.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300) to detect the molecular ion and fragment ions.
- Data Analysis: Identify the peak corresponding to **Jasmolactone** based on its retention time and mass spectrum. Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

Signaling Pathways

Jasmolactone belongs to the jasmonate family of plant hormones, which are involved in a wide range of physiological processes, including plant defense against herbivores and pathogens, and developmental processes.

Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonates starts from α -linolenic acid in the chloroplast and peroxisome. The following diagram illustrates the key steps in this pathway.

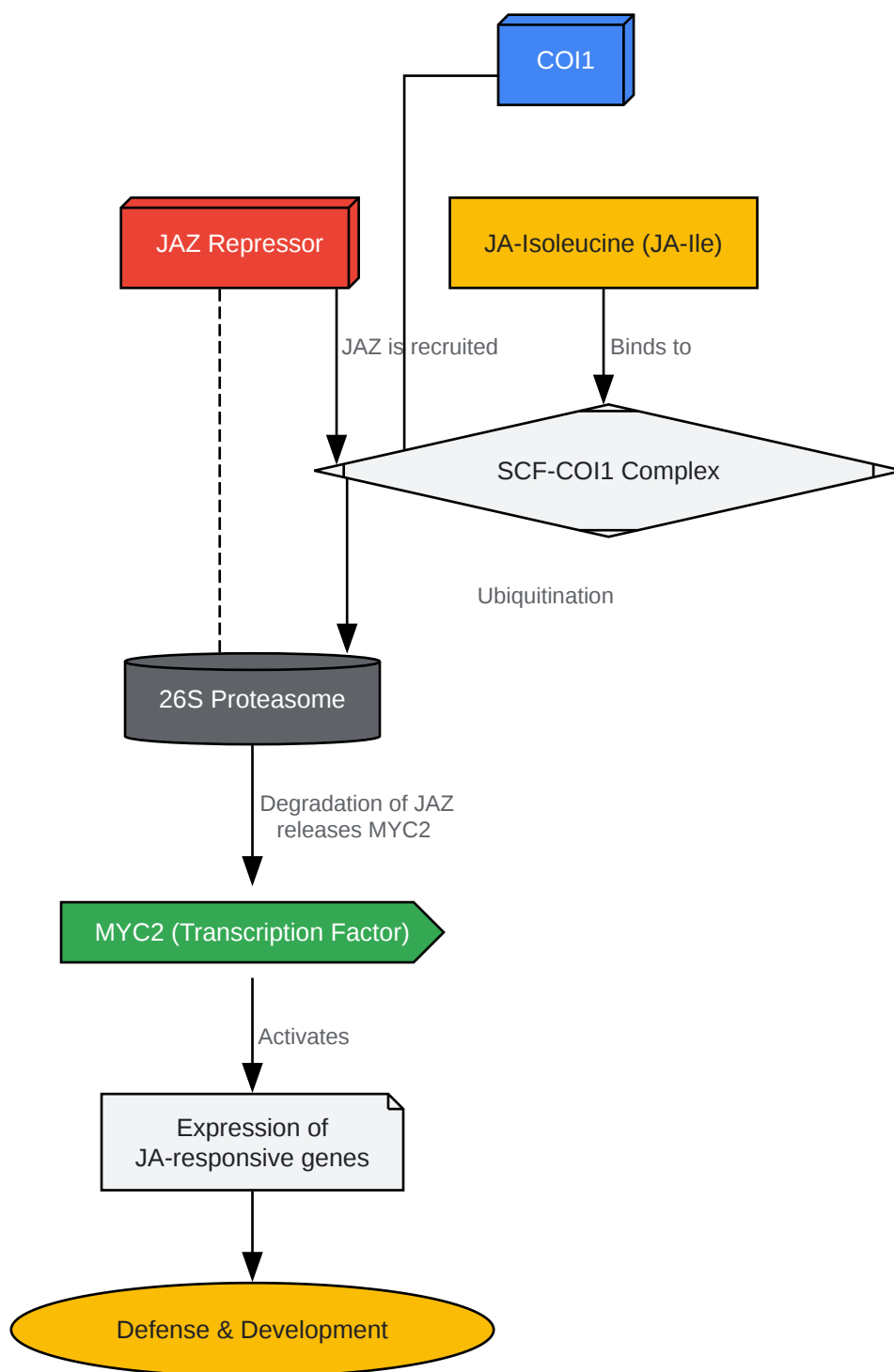


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Caption: Simplified Jasmonate Biosynthesis Pathway.

Jasmonate Signaling Pathway

The perception of the active form, JA-Isoleucine, triggers a signaling cascade that leads to the expression of jasmonate-responsive genes. This pathway is crucial for mounting defense responses.



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Caption: Core Jasmonate Signaling Pathway.

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